Labeling Enhancement by mut-AGX1
In K-562 cells, expression of the engineered pyrophosphorylase mut-AGX1 increased cell surface fluorescence labeling by Ac4GalNAlk up to 100-fold (two orders of magnitude) compared to cells expressing wild-type AGX1. Labeling was assessed by flow cytometry after CuAAC with biotin-picolyl azide and streptavidin-DTAF [1]. In contrast, the control reagent Ac4ManNAlk labeled glycoproteins irrespective of the AGX1 construct used, demonstrating that Ac4GalNAlk exhibits a unique AGX1-dependent labeling bottleneck [2].
| Evidence Dimension | Cell surface fluorescence intensity (flow cytometry) as a function of AGX1 genotype |
|---|---|
| Target Compound Data | Up to 100-fold increase in fluorescence with mut-AGX1 vs. WT-AGX1 (Ac4GalNAlk) |
| Comparator Or Baseline | WT-AGX1 (baseline); Ac4ManNAlk showed no dependence on AGX1 construct (AGX1-independent labeling) |
| Quantified Difference | Approximately 100-fold enhancement for Ac4GalNAlk; no significant difference for Ac4ManNAlk across AGX1 constructs |
| Conditions | K-562 cells, transfected with WT-AGX1 or mut-AGX1; CuAAC with biotin-picolyl azide + streptavidin-DTAF; flow cytometry |
Why This Matters
Procurement of (2S)-Ac4GalNAl is essential only when paired with mut-AGX1 expression systems; without this, labeling is near-background, making alternative MCRs potentially more suitable for labs lacking AGX1 engineering capability.
- [1] Cioce, A., et al. ACS Chemical Biology, 2021, 16(10), 1961–1967. Figure 2B: Flow cytometry quantification of cell surface labeling with GalNAlk-1-phosphate showing up to two orders of magnitude increase with mut-AGX1. View Source
- [2] Cioce, A., et al. ACS Chemical Biology, 2021, 16(10), 1961–1967. Figure 3A: In-gel fluorescence showing Ac4ManNAlk labeling independent of AGX1 construct, unlike Ac4GalNAlk. View Source
